17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
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Overview
Description
Dammaran-3,6,12,20,25-pentol is a triterpenoid compound that belongs to the dammarane family. It is a naturally occurring compound found in the stems and leaves of Panax ginseng . This compound is known for its various biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dammaran-3,6,12,20,25-pentol involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the hydroxylation of dammarane-type triterpenoids at specific positions to introduce the hydroxyl groups at the 3, 6, 12, 20, and 25 positions . The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of dammaran-3,6,12,20,25-pentol is often achieved through the extraction and purification from natural sources such as Panax ginseng. The process involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dammaran-3,6,12,20,25-pentol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of dammaran-3,6,12,20,25-pentol. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.
Biology: The compound has shown potential in modulating various biological pathways and has been studied for its effects on cell proliferation and apoptosis.
Industry: The compound is used in the production of various pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of dammaran-3,6,12,20,25-pentol involves its interaction with specific molecular targets and pathways. It has been shown to modulate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation . Additionally, the compound has been found to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B, which are involved in glucose metabolism and insulin signaling .
Comparison with Similar Compounds
Dammaran-3,6,12,20,25-pentol is unique compared to other similar triterpenoid compounds due to its specific hydroxylation pattern. Similar compounds include:
20®-dammaran-3β,6α,12β,20,25-pentol: A closely related compound with similar biological activities.
(20R)-20,25-epoxy-dammaran-3,12-dione: Another triterpenoid with a different functional group arrangement.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of dammaran-3,6,12,20,25-pentol .
Properties
IUPAC Name |
17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O5/c1-25(2,34)12-9-13-30(8,35)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-35H,9-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIMOASJKTUVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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